molecular formula C19H17BrN2O2S B2762817 ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate CAS No. 1207037-35-1

ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate

Cat. No. B2762817
CAS RN: 1207037-35-1
M. Wt: 417.32
InChI Key: HGVMQWIOEAIPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazole, which is a type of heterocyclic compound. The imidazole ring is attached to a phenyl group and a 4-bromophenyl group. Additionally, there’s an ethyl acetate group attached to the imidazole ring via a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the bromine atom would add to the complexity as it’s a heavy atom that can participate in halogen bonding .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

  • Heterocyclic Syntheses : Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been utilized in synthesizing various heterocyclic derivatives, including pyran, pyridine, and pyridazine derivatives, showcasing the potential of related compounds in generating diverse heterocycles (Mohareb et al., 2004).

  • Antitumor Activities : Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate derivatives have been investigated for their antitumor activities, indicating the relevance of such structures in developing potential cancer therapeutics (Mohareb & Gamaan, 2018).

  • Antimicrobial and Antioxidant Properties : Microwave-assisted synthesis of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates has been explored, with some derivatives showing significant anti-inflammatory, analgesic, and antioxidant activities, which could hint at the potential biological applications of ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate and related compounds (Attimarad et al., 2017).

Synthetic Approaches and Chemical Transformations

  • Ionic Liquid Catalysis : The use of ionic liquids like 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) under ultrasonic irradiation has been reported for the efficient synthesis of imidazole derivatives, emphasizing innovative synthetic routes that could be applicable to the synthesis of related compounds (Zang et al., 2010).

  • Microwave-Assisted Green Synthesis : Microwave-assisted methods have been employed for synthesizing imidazo[2,1-b]thiazole derivatives, showcasing the utility of green chemistry approaches in the synthesis of complex heterocyclic systems, which could be relevant for synthesizing ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate derivatives (Vekariya et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies or data on this compound, it’s impossible to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

ethyl 2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-2-24-18(23)13-25-19-21-12-17(14-8-10-15(20)11-9-14)22(19)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVMQWIOEAIPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.